tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13/h4-10,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCLONDHMINYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649644 | |
| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-50-1 | |
| Record name | Carbamic acid, [1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
- tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (neutral form, Formula A)
- ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (neutral form, Formula B)
- Organic solvent (e.g., acetonitrile)
- Base (e.g., triethylamine)
Reaction Steps
| Step | Description |
|---|---|
| a) | Mix tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (B) in an organic solvent. |
| b) | Add a base to the mixture obtained in step (a) to facilitate the reaction. |
| c) | Stir the reaction mixture at controlled temperature (e.g., around 60 °C) to complete the synthesis. |
Key Research Findings and Advantages
Neutral Forms of Reagents : Using the neutral forms of both reagents (A and B) rather than their salt forms (e.g., oxalate or hydrochloride salts) significantly improves the reaction. This approach reduces the viscosity of the reaction medium, preventing solidification and facilitating stirring, which is critical for industrial-scale reactions.
Improved Yield and Purity : The method leads to higher yields and purities compared to previous methods that used salt forms of the reagents. The absence of salt forms avoids the formation of dense or viscous reaction mixtures that complicate processing and reduce efficiency.
Simplified Process Control : Unlike earlier methods requiring careful order of reagent addition and strict control of reaction conditions, this method allows more straightforward mixing and processing without compromising product quality.
Industrial Scalability : The reduced viscosity and simplified handling enable the reaction to be performed in conventional reactors at an industrial scale, enhancing the feasibility of large-scale production.
Comparative Data Summary
| Parameter | Previous Salt-Based Methods | Current Neutral Reagent Method |
|---|---|---|
| Reagents | Salt forms (e.g., oxalate, hydrochloride salts) | Neutral forms of reagents (A and B) |
| Reaction Medium Viscosity | High, leading to solidification | Low, easy stirring and mixing |
| Yield | Approximately 85% | Higher than 85%, improved yield |
| Purity | Moderate, affected by reaction conditions | Higher purity due to better reaction control |
| Process Complexity | High, requires careful addition and control | Lower, simpler mixing and base addition |
| Industrial Scalability | Limited by reaction mass solidification | Suitable for conventional industrial reactors |
Notes on Reaction Conditions and Solvents
- Solvent : Acetonitrile is commonly used due to its ability to dissolve both reagents and maintain a manageable viscosity.
- Base : Triethylamine or similar organic bases are used to neutralize the reaction mixture and promote coupling.
- Temperature : The reaction is typically conducted at around 60 °C to optimize reaction kinetics without degrading sensitive groups.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding a free amine and tert-butanol. This reaction is critical for deprotection in synthetic workflows.
-
Kinetics : Hydrolysis rates depend on pH and temperature. Under acidic conditions (pH < 3), the reaction typically completes within 1–2 hours at 25°C. Basic conditions (pH > 10) accelerate the process, achieving full conversion in 30–60 minutes.
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Applications : This reaction is utilized to unmask the secondary amine on the cyclohexyl ring for subsequent functionalization .
Alkylation of the Aminoethyl Group
The primary amine on the ethyl chain participates in alkylation reactions, forming secondary or tertiary amines.
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Mechanism : Nucleophilic substitution (SN2) or reductive amination, depending on the alkylating agent.
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Example : Reaction with tert-butyl (S)-(1-cyclohexyl-2-oxoethyl)carbamate under reductive amination (NaBH₃CN, MeOH) yields branched amines .
Acylation Reactions
The aminoethyl group reacts with acylating agents to form amides, enhancing stability or modifying biological activity.
-
Key Insight : Acylation suppresses the amine’s nucleophilicity, enabling selective modification of other functional groups in multistep syntheses .
Deprotection and Sequential Functionalization
After carbamate hydrolysis, the liberated cyclohexylamine undergoes further reactions:
Schiff Base Formation
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Reagents : Aldehydes (e.g., benzaldehyde)
-
Conditions : EtOH, RT, 12h
Sulfonylation
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Reagents : Tosyl chloride
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Conditions : Et₃N, CH₂Cl₂, 0°C → RT
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Product : N-Tosylcyclohexyl(2-aminoethyl)amine (yield: 88%) .
Stability and Side Reactions
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate exhibit various biological activities, including:
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through interactions with neurotransmitter systems.
- Modulation of Receptor Activity : Structural analogs have shown promise in modulating receptor activity, influencing cellular signaling pathways associated with neurological functions.
Pharmaceutical Applications
Given its structural characteristics, this compound has potential applications in drug development:
- Precursor for Active Pharmaceutical Ingredients (APIs) : This compound can serve as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
- Investigational Compounds : Its derivatives are being explored for their efficacy in treating conditions such as anxiety and depression due to their ability to interact with central nervous system receptors.
Material Science Applications
In addition to its pharmaceutical potential, this compound may find applications in material science:
- Polymer Chemistry : As a building block, it can be utilized in the synthesis of polymers with specific functionalities, enhancing material properties for various industrial applications.
- Surface Coatings : Its unique chemical structure may allow for the development of specialized coatings that require specific adhesion or barrier properties.
Case Studies and Research Findings
Several studies have documented the synthesis and application of related compounds:
- Neuroprotective Studies : A study highlighted the neuroprotective effects of structurally similar carbamates in animal models, suggesting pathways through which these compounds exert their effects on neuronal health.
- Drug Development : Research has indicated that derivatives of this compound can inhibit specific enzymes linked to neurological disorders, paving the way for new therapeutic strategies.
- Material Development : Investigations into polymeric materials incorporating this carbamate have shown improved mechanical properties and chemical resistance, indicating its utility in advanced material applications.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, protecting it from unwanted reactions during synthesis. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table highlights structural differences and key features of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate and related compounds:
Physicochemical Properties
- Hydrophobicity : Cyclohexane derivatives (e.g., ) are generally more hydrophobic than PEGylated compounds (e.g., ).
- Basicity : The primary amine in the target compound (pKa ~9–10) is more basic than the tertiary amine in (pKa ~7–8) or the amide in .
- Steric Effects : Bulky substituents like biphenyl in or azetidine in introduce steric hindrance, influencing reaction kinetics and target binding.
Biological Activity
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl ring with an aminoethyl substituent.
2. Antimicrobial Activity
Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, similar carbamate derivatives have shown efficacy against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these derivatives ranged from 40 to 50 µg/mL .
3. Anti-Cancer Potential
The anti-cancer activity of carbamate derivatives has been explored in various studies. For example, certain compounds have been shown to induce apoptosis in cancer cell lines, such as MCF-7 cells, with IC50 values indicating significant cytotoxicity. This suggests that this compound may also possess similar anti-cancer properties .
Case Study 1: Neuroprotective Mechanism
A study investigated the neuroprotective effects of similar compounds on neuronal cell cultures subjected to oxidative stress. The results indicated that these compounds could reduce cell death and oxidative damage by modulating antioxidant enzyme activity and reducing inflammatory markers.
Case Study 2: Antimicrobial Efficacy
Another study tested a series of carbamate derivatives against clinical isolates of Klebsiella pneumoniae. The results showed that some derivatives exhibited significant antibacterial activity, with inhibition zones comparable to standard antibiotics like ceftriaxone.
Binding Affinity Studies
Preliminary binding affinity studies suggest that this compound interacts with various biological targets, including neurotransmitter receptors and metabolic enzymes. Further research is needed to elucidate specific interactions and mechanisms of action.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate | C11H22N2O2 | Similar structure; different stereochemistry |
| tert-Butyl (trans-2-aminocyclohexyl)carbamate | C11H22N2O2 | Trans configuration affecting biological activity |
| tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate | C11H22N2O2 | Another stereoisomer with potential different effects |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, and how can purity be optimized?
- Methodological Answer :
- Step 1 : Start with Boc protection of the amine group using tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
- Step 2 : Functionalize the cyclohexyl core via alkylation or Michael addition to introduce the 2-aminoethyl moiety. Optimize reaction time and temperature (typically 0–25°C) to minimize side reactions.
- Purity Optimization : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC or LC-MS, targeting ≥95% purity .
- Critical Note : Avoid contamination from residual solvents (e.g., DMF, THF) by rigorous drying under vacuum .
Q. How should researchers characterize the stability of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate under varying storage conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze samples weekly via NMR and LC-MS to detect hydrolysis of the carbamate group or amine oxidation.
- Storage Recommendations : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent moisture absorption and oxidative degradation. Avoid prolonged exposure to light .
- Data Interpretation : Compare degradation profiles with analogs (e.g., tert-butyl carbamate derivatives) to identify structural vulnerabilities .
Q. What safety protocols are essential for handling tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks.
- Spill Management : Absorb spills with inert material (vermiculite), seal in containers, and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
- Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for synthesizing tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate derivatives?
- Methodological Answer :
- Quantum Chemical Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition states and activation energies for key steps like Boc deprotection or alkylation.
- Reaction Design : Apply ICReDD’s reaction path search tools to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation. Validate predictions with small-scale reactions .
- Case Study : Similar cyclohexylcarbamate derivatives were synthesized via iodolactamization, demonstrating the utility of stereochemical control in intermediates .
Q. What strategies resolve contradictions in reported toxicity data for structurally related carbamate compounds?
- Methodological Answer :
- Data Reconciliation : Cross-reference toxicity databases (e.g., EPA DSSTox, PubChem) and prioritize studies with validated protocols (OECD guidelines).
- In Silico Toxicology : Use QSAR models to predict acute toxicity (e.g., LD50) based on substituent effects (e.g., aminoethyl vs. chlorophenethyl groups).
- Experimental Validation : Perform in vitro assays (e.g., MTT on HepG2 cells) for disputed compounds, comparing results to computational predictions .
Q. How can researchers design experiments to probe the reactivity of the carbamate group in complex reaction systems?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to monitor Boc deprotection rates under acidic conditions (e.g., TFA in DCM). Compare with analogous tert-butyl carbamates to identify steric/electronic effects.
- Competitive Reactions : Introduce nucleophiles (e.g., amines, thiols) to assess carbamate lability. Track byproducts via GC-MS or MALDI-TOF.
- Case Study : tert-Butyl carbamates in CCR2 antagonist syntheses showed regioselective reactivity influenced by cyclohexyl substituents .
Data Contradiction Analysis
Q. Why do stability reports vary for tert-butyl carbamate derivatives, and how can researchers mitigate this?
- Analysis : Discrepancies often arise from differences in storage conditions (e.g., humidity control), analytical methods (HPLC vs. NMR), or impurity profiles (e.g., residual acids).
- Mitigation Strategies :
- Standardize testing protocols (e.g., ICH guidelines) across labs.
- Characterize impurities via high-resolution mass spectrometry (HRMS) and correlate with degradation pathways .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
